molecular formula C10H25O5PS B14203299 2-Octylsulfanylethanol;phosphoric acid CAS No. 877404-38-1

2-Octylsulfanylethanol;phosphoric acid

Cat. No.: B14203299
CAS No.: 877404-38-1
M. Wt: 288.34 g/mol
InChI Key: LOZTVXBDHIZLGY-UHFFFAOYSA-N
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Description

2-Octylsulfanylethanol;phosphoric acid is a compound that combines the properties of both an alcohol and a phosphoric acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Octylsulfanylethanol;phosphoric acid typically involves the reaction of 2-Octylsulfanylethanol with phosphoric acid under controlled conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or diethyl ether, and the temperature is maintained at around 0°C using an ice bath. The reaction mixture is then stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow reactors or batch reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Common industrial methods include the use of phosphoric acid as a catalyst and the application of high temperatures and pressures to drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

2-Octylsulfanylethanol;phosphoric acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4), and halogenating agents like thionyl chloride (SOCl2). The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group can yield aldehydes or carboxylic acids, while substitution reactions can produce halogenated derivatives or amines .

Scientific Research Applications

2-Octylsulfanylethanol;phosphoric acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Octylsulfanylethanol;phosphoric acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a Brønsted acid, donating protons to facilitate various biochemical reactions. It can also interact with metal ions and other cofactors to modulate enzyme activity and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Octylsulfanylethanol;phosphoric acid is unique due to its combination of an alcohol and a phosphoric acid derivative, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound for research and industrial applications .

Properties

CAS No.

877404-38-1

Molecular Formula

C10H25O5PS

Molecular Weight

288.34 g/mol

IUPAC Name

2-octylsulfanylethanol;phosphoric acid

InChI

InChI=1S/C10H22OS.H3O4P/c1-2-3-4-5-6-7-9-12-10-8-11;1-5(2,3)4/h11H,2-10H2,1H3;(H3,1,2,3,4)

InChI Key

LOZTVXBDHIZLGY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSCCO.OP(=O)(O)O

Origin of Product

United States

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